molecular formula C13H19NO3 B2869714 tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate CAS No. 2126177-01-1

tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate

Cat. No.: B2869714
CAS No.: 2126177-01-1
M. Wt: 237.299
InChI Key: HAHWVHMWUPNZJG-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amine linked to a 1-(2-hydroxyphenyl)ethyl moiety. This compound’s structure combines steric protection (via the tert-butyl group) with polarity (via the phenolic hydroxyl), making it a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHWVHMWUPNZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective modification of biomolecules, allowing researchers to study specific interactions and pathways.

Medicine: The compound is investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity and stability make it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can affect various biological pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents attached to the ethylamine backbone or the carbamate group. These variations significantly influence physicochemical properties, reactivity, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
tert-Butyl N-[1-(4-bromophenyl)ethyl]carbamate 4-bromophenyl C₁₃H₁₈BrNO₂ 313.20 Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate 2-hydroxyethyl-cyclohexyl C₁₃H₂₅NO₃ 215.30 Cyclohexyl and hydroxyethyl groups enhance hydrophilicity .
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-fluorophenyl-cyclopropyl C₁₄H₁₈FNO₂ 251.30 Fluorine introduces electron-withdrawing effects for stability .
(R)-tert-Butyl N-[1-(dimethoxyphosphoryl)alkyl]carbamate Dimethoxyphosphoryl alkyl Varies ~300–350 Phosphoryl groups enable chiral synthesis (53–92% ee) .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 2-hydroxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing substituents like bromine or fluorine in analogs .

Biological Activity

Tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a tert-butyl group and a hydroxyphenyl moiety, which contribute to its reactivity and interaction with biological targets.

The molecular formula of this compound is C13H19NO4C_{13}H_{19}NO_4, with a molecular weight of 253.29 g/mol. The compound's structure allows for various modifications, enabling the synthesis of derivatives with potentially enhanced biological properties.

Research indicates that this compound may exhibit significant biological activities through mechanisms such as enzyme inhibition and receptor binding. The interactions of its functional groups with specific molecular targets suggest a complex mechanism that could influence various biological pathways, including anti-inflammatory and anticancer effects .

Antibacterial Activity

Studies have shown that carbamate derivatives can possess notable antibacterial properties. For instance, related compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, including E. coli, M. luteus, and B. cereus. These studies utilized microdilution broth susceptibility assays to determine the minimum inhibitory concentrations (MICs) of the compounds .

CompoundTarget BacteriaMIC (µg/mL)Observations
This compoundE. coli16Significant activity observed
This compoundM. luteus32Moderate activity
This compoundB. cereus8Highly active

Antitumor Activity

The antitumor potential of carbamate derivatives has also been explored in various studies. For example, certain structural analogs have been shown to inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells. The concentration required for effective inhibition was significantly lower than that of established chemotherapeutic agents .

Case Studies

  • Study on Antibacterial Efficacy : A study synthesized several carbamate derivatives, including this compound, and tested them against multiple bacterial strains. The results indicated that this compound exhibited potent antibacterial activity comparable to standard antibiotics .
  • Antitumor Mechanisms : Research focusing on the antitumor mechanisms revealed that certain derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

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